5-Bromogramine
Overview
Description
Molecular Structure Analysis
The molecular structure of “Indole, 5-bromo-3-(dimethylamino)methyl-” is characterized by the presence of an indole ring, a bromine atom at the 5th position, and a dimethylamino methyl group at the 3rd position.Scientific Research Applications
1. Crystal Structure and Interaction Studies
5-bromo-1H-indole derivatives, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, have been studied for their crystal structures using X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT). These studies provide insights into intermolecular interactions and electronic properties, relevant for materials science and molecular engineering (Barakat et al., 2017).
2. Organic Synthesis and Chemical Modification
Research on 5-bromoindole derivatives includes their synthesis and modification, as demonstrated in the preparation of dimethyl 5-bromoindole-2,3-dicarboxylate. Such studies are pivotal for developing novel organic compounds with potential applications in drug design and material sciences (Miki et al., 2006).
3. Development of Research Tools in Biochemistry
5-bromo-3-(dimethylamino)methyl-indole derivatives are used in creating biochemical research tools. For instance, derivatives of indole-3-acetic acid, a key plant hormone and human metabolite, are developed for applications such as immobilized and carrier-linked forms, aiding in biochemical and molecular biology research (Ilić et al., 2005).
4. Photophysical and Photochemical Studies
The photophysical properties and interactions of 5-dimethylamino-3,3-dimethyl-2-(P-nitrophenyl)-3H-indole with polar molecules have been investigated, providing valuable information for understanding photochemical reactions and designing photoresponsive materials (Belletěte et al., 1986).
5. Cancer Research and Therapeutics
Studies on 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles, derivatives of 5-bromo-3-(dimethylamino)methyl-indole, have shown significant cytotoxic and anti-vascular effects on cancer cells and tumors. This research is crucial for developing new cancer therapies (Mahal et al., 2016).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “Indole, 5-bromo-3-(dimethylamino)methyl-” could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Indole derivatives, including “Indole, 5-bromo-3-(dimethylamino)methyl-”, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mode of Action
The mode of action of indole derivatives is largely dependent on their ability to interact with their targets. These interactions can lead to a variety of changes within the cell, contributing to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This highlights the role of indole derivatives in both plant and human biochemistry.
Result of Action
The result of the action of “Indole, 5-bromo-3-(dimethylamino)methyl-” is dependent on its specific biological activity. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the molecular and cellular effects of “Indole, 5-bromo-3-(dimethylamino)methyl-” could be diverse, depending on the specific activity it exhibits.
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSERHDPEOFYMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232120 | |
Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830-93-3 | |
Record name | 5-Bromo-N,N-dimethyl-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 830-93-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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